![molecular formula C13H11F3N6O2 B2386646 6-オキソ-N-((8-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)-1,4,5,6-テトラヒドロピリダジン-3-カルボキサミド CAS No. 2034286-95-6](/img/structure/B2386646.png)
6-オキソ-N-((8-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)-1,4,5,6-テトラヒドロピリダジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11F3N6O2 and its molecular weight is 340.266. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
糖尿病治療
この化合物は、シタグリプチン薬の主要成分です . シタグリプチンは、経口投与可能な強力で選択的なジペプチジルペプチダーゼIV(DPP4; DPP-IV)阻害剤です . DPP-IV阻害と血中のGLP-1レベルの上昇により、マウスの血糖耐性を改善します .
薬物汚染研究
この化合物は、シタグリプチン製剤中のN-ニトロソアミンによる汚染との関連で研究されています . この研究では、N-ニトロソ-トリアゾロピラジン(NTTP)とその前駆体であるトリアゾロピラジンを定量するための新しい分析方法が使用されました .
抗菌活性
この化合物と関連するトリアゾロ[4,3-a]ピラジン誘導体は、その抗菌活性について試験されています . 黄色ブドウ球菌(S. aureus)と大腸菌(E. coli)株に対する最小発育阻止濃度(MIC)が得られました .
エネルギー材料合成
モノ置換テトラジンまたはテトラジン系縮環を原料として、[1,2,4]トリアゾロ[4,3-b][1,2,4,5]テトラジン系高エネルギー材料が効果的に合成されました . これは、この化合物がエネルギー材料分野での潜在的な用途を持つことを示唆しています。
作用機序
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action . This results in increased insulin release in response to meals and decreased glucagon release .
Biochemical Pathways
By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . All these actions contribute to the regulation of blood glucose levels .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and effectiveness .
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound . For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control . Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness . Other medications can interact with the compound, affecting its metabolism and excretion .
特性
IUPAC Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIFPXPZQHXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
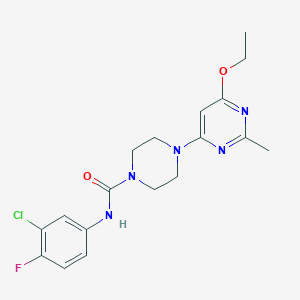
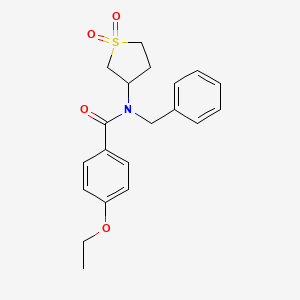
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
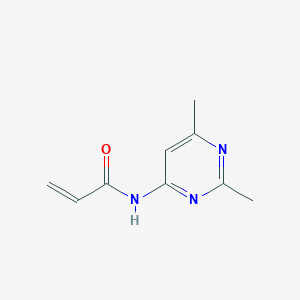
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)
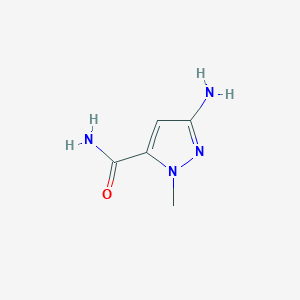
![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)
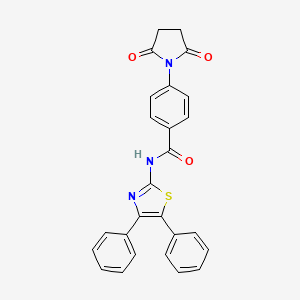
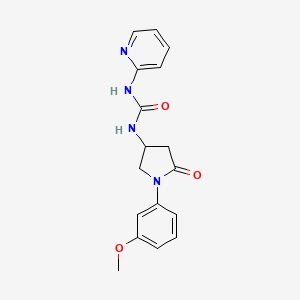
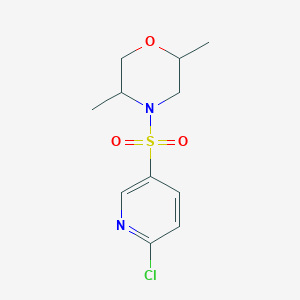
![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2386585.png)
